molecular formula C10H10N2O2S B142009 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione CAS No. 138400-06-3

3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B142009
CAS RN: 138400-06-3
M. Wt: 222.27 g/mol
InChI Key: GRNHLFULJDXJKR-UHFFFAOYSA-N
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Description

“3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione” is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utilization .


Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones . Treatment of the benzoxazinones with ammonia solution afforded the quinazolinone derivatives .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by a strong carbonyl band at 1681 cm−1 and the NH stretching band at 3402 cm−1 (inflection) . Methyl groups in positions 2 and 3 have nearly the same effect in causing the carbonyl frequency to be lowered by 20–30 cm−1 .


Chemical Reactions Analysis

Quinazolinone derivatives exhibit a diverse range of chemical reactions . The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .


Physical And Chemical Properties Analysis

The IR spectra of 4(3H)-quinazolinone is characterized by a strong carbonyl band at 1681 cm−1 and the NH stretching band at 3402 cm−1 (inflection) . Methyl groups in positions 2 and 3 have nearly the same effect in causing the carbonyl frequency to be lowered by 20–30 cm−1 .

properties

IUPAC Name

3-(2-sulfanylethyl)-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-9-7-3-1-2-4-8(7)11-10(14)12(9)5-6-15/h1-4,15H,5-6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNHLFULJDXJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160656
Record name 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138400-06-3
Record name 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138400063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the metabolism of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione in living organisms?

A1: Research shows that after oral administration in rats, this compound undergoes extensive metabolism, resulting in at least seven metabolites excreted in urine and feces []. These metabolites primarily arise from S-methylation, sulfoxidation, and ring-hydroxylation reactions. Some metabolites are also found conjugated with sulfate or glucuronide. Interestingly, the ratio of phase I to phase II metabolites is 4:1, indicating a significant contribution of oxidative processes []. Similar metabolic profiles were observed in isolated perfused rat liver and rat hepatocyte cultures, confirming the liver's role in metabolizing this compound []. Notably, lymphocyte and myeloma cell cultures primarily produce the disulfide form of this compound, suggesting a different metabolic pathway in these cells [].

Q2: Does the structure of this compound influence its biological activity?

A2: Yes, structural modifications significantly impact the biological activity of this compound. Studies show that N-1 methyl and benzyl substituted derivatives exhibit immunostimulating activity in various tests []. This suggests that modifications at the N-1 position can enhance its immunomodulatory properties []. Further research is needed to explore the structure-activity relationship in greater detail and optimize the compound for specific therapeutic applications.

Q3: Has this compound shown any antiviral activity?

A3: Yes, this compound (5a) and its corresponding disulfide, bis[2,4-dioxol-1,2,3,4-tetrahydroquinazolin-3-yl)alkyl]disulfane (3a), have demonstrated significant antiviral activity in vitro []. These compounds showed efficacy against both DNA and RNA viruses, including vaccinia virus, herpes simplex virus type 1, and influenza A virus, at concentrations non-toxic to host cells []. This finding highlights the potential of this compound and its derivatives as antiviral agents. Further investigation is warranted to determine their in vivo efficacy and safety profiles.

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